4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
4-(Acetyloxy)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid is an organic compound characterized by the presence of an acetyloxy group, a methyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid typically involves the acetylation of a precursor molecule. One common method is the reaction of a pyrrolidine derivative with acetic anhydride in the presence of a base such as pyridine. The reaction conditions often include a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent quality and higher yields. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or other substituted derivatives.
Scientific Research Applications
4-(Acetyloxy)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors. The pyrrolidine ring can participate in various biochemical pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Acetoxybenzoic acid: Similar in having an acetyloxy group but differs in the aromatic ring structure.
N-Acetyl-4-pyrrolidinecarboxylic acid: Similar in the pyrrolidine ring but differs in the acetylation position.
Uniqueness
4-(Acetyloxy)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid is unique due to its specific combination of functional groups and the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H11NO5 |
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Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-acetyloxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO5/c1-4(10)14-6-5(8(12)13)3-9(2)7(6)11/h5-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
WCUUQXMBRXMICN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(CN(C1=O)C)C(=O)O |
Origin of Product |
United States |
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